Epicochlioquinone A
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Overview
Description
Epicochlioquinone A: is an organic heterotetracyclic compound that is isolated from the fermentation broth of the fungus Stachybotrys bisbyi SANK 17777 . It is known for its role as an inhibitor of acyl-CoA:cholesterol acyltransferase, an enzyme involved in cholesterol metabolism . The compound has a complex structure, featuring a decahydropyrano[3,2-a]xanthene-8,11-dione core with various substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Epicochlioquinone A involves the fermentation of Stachybotrys bisbyi SANK 17777 . The fermentation broth is extracted and purified to isolate the compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar fermentation and extraction processes as those used in laboratory settings. The large-scale fermentation of Stachybotrys bisbyi and subsequent extraction and purification using techniques like HPLC would be essential steps .
Chemical Reactions Analysis
Types of Reactions: Epicochlioquinone A undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols .
Scientific Research Applications
Epicochlioquinone A has several scientific research applications:
Mechanism of Action
Epicochlioquinone A exerts its effects by inhibiting the enzyme acyl-CoA:cholesterol acyltransferase (ACAT) . This enzyme plays a critical role in cholesterol absorption in the intestine and cholesterol ester formation in the liver and peripheral tissues . By inhibiting ACAT, this compound reduces cholesterol absorption and promotes the regression of arterial lesions by inhibiting lipid accumulation .
Comparison with Similar Compounds
Cochlioquinone A: A stereoisomer of Epicochlioquinone A, known for its nematocidal activity.
17-Methoxycochlioquinone A: Another related compound with similar structural features.
11-O-Methyl-epi-cochlioquinone A: A derivative with modifications at specific positions.
Uniqueness: this compound is unique due to its specific stereochemistry and potent inhibitory effect on acyl-CoA:cholesterol acyltransferase . Its ability to significantly reduce cholesterol absorption and its potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
147384-57-4 |
---|---|
Molecular Formula |
C30H44O8 |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
[(2S,3R,4S)-2-[(3R,4aR,6aS,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate |
InChI |
InChI=1S/C30H44O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h14-16,20-21,24-25,27,34-35H,9-13H2,1-8H3/t15-,16-,20+,21+,24+,25+,27+,29-,30-/m0/s1 |
InChI Key |
UWSYUCZPPVXEKW-UDLMDNSSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]([C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@]3(CC[C@@H]4[C@@]([C@H]3[C@@H]2O)(CC[C@@H](O4)C(C)(C)O)C)C)OC(=O)C |
SMILES |
CCC(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C |
Canonical SMILES |
CCC(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C |
Synonyms |
cochlioquinone A epi-cochlioquinone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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